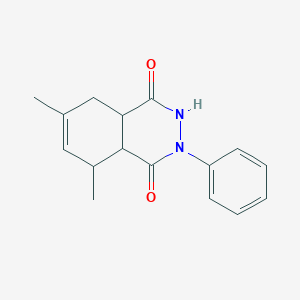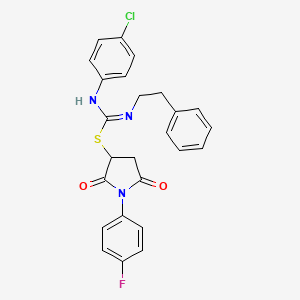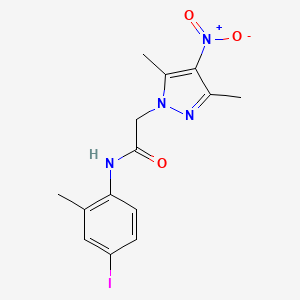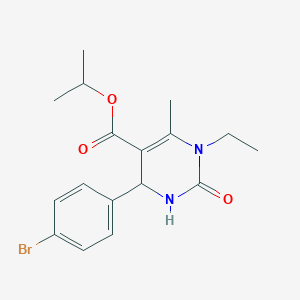![molecular formula C16H24N4O4 B4985867 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B4985867.png)
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological functions such as learning, memory, and synaptic plasticity. MPEP has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol selectively blocks the mGluR5 receptor, which plays a crucial role in synaptic plasticity and learning. By blocking this receptor, 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol can modulate the activity of glutamate, a neurotransmitter involved in various physiological functions. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has also been shown to reduce the release of dopamine in the brain, which is a neurotransmitter involved in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which reduces the risk of off-target effects. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol is also relatively stable and can be easily administered to animal models. However, one of the limitations of using 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol in lab experiments is its short half-life, which requires frequent dosing.
Zukünftige Richtungen
For 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol research include the development of analogs with improved pharmacokinetic properties and investigation of its effects on other neurological disorders.
Synthesemethoden
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol can be synthesized using a series of chemical reactions. One of the commonly used methods involves the reaction of 4-nitrophenylhydrazine with 4-chlorobutyric acid to form 5-(4-chlorobutyl)-2-nitrophenylhydrazine. This intermediate compound is then reacted with morpholine and piperazine to form 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol.
Wissenschaftliche Forschungsanwendungen
2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. 2-{4-[5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}ethanol has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome.
Eigenschaften
IUPAC Name |
2-[4-(5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-10-7-17-3-5-19(6-4-17)16-13-14(1-2-15(16)20(22)23)18-8-11-24-12-9-18/h1-2,13,21H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDIVNZRHVZBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5-(Morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4985791.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4985812.png)
![N-cyclopropyl-2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4985817.png)
amine oxalate](/img/structure/B4985821.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzenesulfonamide hydrobromide](/img/structure/B4985829.png)

![N-[4-(4-bromophenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B4985843.png)



![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(6-methoxy-2H-chromen-3-yl)methyl]methanamine](/img/structure/B4985879.png)
![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
